molecular formula C12H12FNO2 B3021251 ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate CAS No. 16382-19-7

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B3021251
CAS No.: 16382-19-7
M. Wt: 221.23 g/mol
InChI Key: KLUPNBFUMHAPHG-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to its unique fluorine substitution, which can enhance its biological activity and stability compared to other indole derivatives.

Biological Activity

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its unique fluorine substitution, which may enhance its biological activity and stability compared to other indole derivatives. Indole derivatives are recognized for their potential applications in pharmaceuticals, particularly in areas such as antiviral, anticancer, and antimicrobial therapies.

Target of Action

The biological activity of this compound is believed to arise from its interaction with various molecular targets within the body. These interactions can lead to significant changes in biochemical pathways that govern cellular functions.

Mode of Action

Indole derivatives typically exert their effects by binding to specific receptors or enzymes, which can modulate signaling pathways. The presence of the fluorine atom in this compound may influence the binding affinity and selectivity towards these targets, enhancing its pharmacological profile.

Biochemical Pathways

Research indicates that indole derivatives can influence several biological activities, including:

  • Antiviral activity : Potential inhibition of viral replication.
  • Anticancer properties : Induction of apoptosis in cancer cells.
  • Anti-inflammatory effects : Modulation of inflammatory responses.
  • Antimicrobial action : Inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) of indole derivatives have shown that modifications at various positions on the indole ring can significantly affect their biological activity. For instance, the introduction of halogen atoms like fluorine at specific positions can enhance receptor binding and improve therapeutic efficacy.

CompoundIC50 (μM)Biological Activity
This compoundTBDAntiviral, Anticancer
Indole derivative A0.13HIV Integrase Inhibitor
Indole derivative B0.39Anticancer

Case Studies

  • Antiviral Activity : In a study investigating the antiviral potential of various indole derivatives, this compound exhibited promising results against viral pathogens, suggesting its potential as a therapeutic agent in viral infections.
  • Anticancer Properties : Another research focused on the anticancer activity of indole derivatives demonstrated that compounds with similar structures to this compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound was also tested for anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPNBFUMHAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359005
Record name ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-19-7
Record name 1H-Indole-2-carboxylic acid, 5-fluoro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16382-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-fluoro-phenylamine (9 g, 81 mmol), concentrated hydrochloric acid (20.4 mL), and water (35.1 mL) was added sodium nitrite (6.3 g, 89.1 mmol) dissolved in water (7.8 mL). In a separate flask ethyl 2-ethylacetoacetate (14.4 g, 89.1 mmol) in ethanol (63.6 mL) at 0° C. was treated with potassium hydroxide (5.1 g, 89.1 mmol) in water (7.5 mL) and ice and the above solution added. The pH of the reaction was adjusted to 5-6 and the reaction stirred at 0° C. for 3 hours and then stored in the freezer overnight. The reaction was then extracted with ethyl acetate (100 mL) and the organics washed with saturated brine solution (100 mL), dried with anhydrous magnesium sulfate. Most of the solvent was removed in vacuo before it was added dropwise to a 14.5% ethanolic solution of hydrochloric acid (70 mL) at 78° C. Heating was continued for 2 hours. The solvent was removed in vacuo and the residue treated with dichloromethane (300 mL) and water (100 mL). The organic layer was washed with saturated sodium chloride (200 mL), dried over sodium sulfate and concentrated in vacuo. Purification on a short wash column (silica gel, 25% ethyl acetate/hexane) gave ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate as a white solid. MS (ES) m/z 220.0
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Quantity
35.1 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
63.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
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